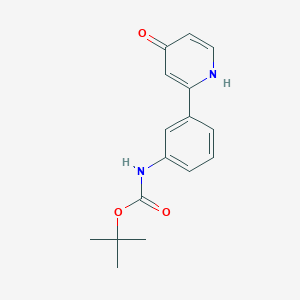

2-(3-BOC-Aminophenyl)-4-hydroxypyridine

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-10-13(19)7-8-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDKCUXRQMJXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disconnection at the Biaryl Bond

A logical retrosynthetic approach disconnects the molecule at the pyridine-phenyl bond, yielding two fragments:

Functional Group Hierarchy

-

Priority 1 : Install the 4-hydroxyl group early, leveraging its directing effects for subsequent substitutions.

-

Priority 2 : Introduce the 3-BOC-aminophenyl group via cross-coupling, followed by deprotection if necessary.

BOC Protection of Aromatic Amines

Patent-Derived Methodology (CN102936220B/A)

The BOC protection of aminopyridines, as disclosed in patents CN102936220B/A, employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) to activate (BOC)₂O for efficient amine protection. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine |

| Molar Ratio (Amine:BOC) | 1:1.5–2 |

| Reaction Time | 0.5–2 hours |

| Yield | 80–90% |

Mechanistic Insight : EDCI activates (BOC)₂O via transient mixed carbonate formation, while HOBT mitigates racemization and enhances coupling efficiency.

Adaptation for 3-BOC-Aminophenyl Synthesis

For the target compound, this protocol is applied to 3-aminophenyl intermediates prior to their coupling to the pyridine core:

-

3-Nitrophenyl precursor : Reduce to 3-aminophenyl using H₂/Pd-C.

-

BOC protection : React with (BOC)₂O (1.5 eq), EDCI (1.5–3 eq), HOBT (0.05–0.1 eq), and triethylamine (1.5–3 eq) in dichloromethane at room temperature.

-

Workup : Aqueous wash, drying, and column chromatography yield the pure BOC-protected aniline.

Example :

-

Starting with 3-aminophenylboronic acid (1.0 eq), BOC protection achieves 85–90% yield with <5% di-BOC byproduct.

Pyridine Ring Functionalization

Synthesis of 4-Hydroxypyridine Derivatives

The journal Chemical & Pharmaceutical Bulletin (2020) outlines a route to hydroxypyridine carboxylates, adaptable for 4-hydroxypyridine synthesis:

-

Esterification : 5-Hydroxypyridine-2-carboxylic acid is methylated using methanol/H₂SO₄.

-

Halogenation : Introduce bromine at position 2 via electrophilic substitution (e.g., NBS in DMF).

Critical Data :

-

2-Bromo-4-hydroxypyridine : Prepared in 75% yield using N-bromosuccinimide (NBS) under radical conditions.

Biaryl Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Coupling 2-bromo-4-hydroxypyridine with 3-BOC-aminophenylboronic acid under palladium catalysis forms the biaryl bond:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

-

Yield: 70–80%

Optimization Insight : Protecting the 4-hydroxyl group as a TBS (tert-butyldimethylsilyl) ether prevents palladium-mediated dehydroxylation.

Integrated Synthetic Route

Stepwise Procedure

-

Protection of 4-hydroxypyridine :

-

Suzuki coupling :

-

Deprotection :

-

Remove TBS group using TBAF (tetrabutylammonium fluoride) in THF, yielding This compound .

-

Overall Yield : 58–65% over three steps.

Alternative Route: Post-Coupling BOC Protection

-

Coupling of 2-bromo-4-hydroxypyridine with 3-nitrophenylboronic acid .

-

Nitro reduction : H₂/Pd-C in ethanol (90% yield).

-

BOC protection : Apply CN102936220B conditions to install the BOC group.

Advantage : Avoids boronic acid compatibility issues with BOC groups.

Analytical Characterization

Spectroscopic Data

Purity and Selectivity

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) achieves >95% purity.

Scalability and Industrial Relevance

The disclosed methods are scalable to multi-gram quantities:

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:

Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution Reactions: The hydroxypyridine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Deprotection: Free amine derivative.

Substitution: Substituted hydroxypyridine derivatives.

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-4-hydroxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The BOC group provides stability during synthesis, while the hydroxypyridine moiety interacts with biological targets.

Comparison with Similar Compounds

Structural Features and Tautomerism

- 4-Hydroxypyridine Derivatives: 4-Hydroxypyridine exists primarily in the pyridin-4-one tautomeric form, where the hydroxyl group tautomerizes to a ketone, creating a conjugated system . Substituents on the pyridine or attached aromatic rings can modulate this equilibrium. For example, electron-withdrawing groups (e.g., nitro, chloro) stabilize the keto form by increasing acidity, while electron-donating groups (e.g., methyl) favor the enol form . 2-(3-BOC-Aminophenyl)-4-hydroxypyridine: The BOC group is bulky and electron-withdrawing, likely stabilizing the keto form. The phenyl ring’s 3-amino substitution may engage in intramolecular hydrogen bonding, further influencing reactivity .

Physical Properties

- Melting Points and Solubility: Simple 4-hydroxypyridine derivatives (e.g., 4-hydroxypyridine with chloro or methyl substituents) exhibit melting points of 268–287°C, with molecular weights ranging from 466–545 g/mol . 2-[Benzo(b)thiophen-2-yl]-4-hydroxypyridine (CAS 1261913-21-6) has a purity ≥96% and is stored at room temperature, suggesting moderate stability . The BOC group in this compound likely reduces melting points compared to non-protected analogs due to increased lipophilicity and steric hindrance. Solubility in organic solvents (e.g., DCM, THF) is expected to improve, while aqueous solubility decreases .

Chemical Reactivity

- Substitution Reactions: 4-Hydroxypyridine undergoes nucleophilic aromatic substitution (NAS) at the nitrogen atom in the keto form, as demonstrated in reactions with thiols and amines . this compound: The BOC group’s steric bulk may hinder NAS at the pyridine ring. Deprotection under acidic conditions (e.g., TFA) releases the free amine, enabling further functionalization .

- Photodegradation :

Data Table: Comparison of Key Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the BOC-protected amine group to the 3-position of the phenyl ring in 4-hydroxypyridine derivatives?

- The tert-butoxycarbonyl (BOC) group is typically introduced via nucleophilic substitution or coupling reactions. For example, BOC-protected amines can be synthesized using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF . Key considerations include maintaining anhydrous conditions to prevent premature deprotection and optimizing reaction time/temperature to avoid side reactions like over-alkylation.

Q. How does the tautomeric equilibrium of 4-hydroxypyridine influence the reactivity of this compound?

- 4-Hydroxypyridine predominantly exists in the pyridin-4-one tautomeric form, where the hydroxyl proton is transferred to the nitrogen atom, creating a ketone-like structure. This tautomerism directs nucleophilic substitution to the nitrogen rather than the oxygen, impacting regioselectivity in reactions (e.g., favoring N-alkylation over O-alkylation) . Researchers must account for this equilibrium when designing reactions involving electrophiles or catalysts.

Q. What analytical techniques are most reliable for characterizing the structure and purity of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the BOC group (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between the desired product and deprotected byproducts.

- X-ray Crystallography: Resolves tautomeric ambiguities and confirms spatial arrangement, as demonstrated in structurally similar pyridine derivatives .

Advanced Research Questions

Q. How can researchers mitigate low yields during the coupling of 3-BOC-aminophenyl groups to 4-hydroxypyridine scaffolds?

- Low yields often stem from steric hindrance from the BOC group or competing tautomerization. Strategies include:

- Using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with bulky ligands to enhance regioselectivity .

- Pre-activating the 4-hydroxypyridine via silylation (e.g., TMSCl) to stabilize the reactive oxygen site .

- Monitoring reaction progress via TLC or HPLC to identify intermediate byproducts for optimization .

Q. What mechanistic insights explain the divergent reactivity of 4-hydroxypyridine derivatives in microbial degradation studies?

- Microbial enzymes like pyridine-3,4-diol dioxygenase from Agrobacterium sp. 35S catalyze ring cleavage of 3,4-dihydroxypyridine intermediates, producing pyruvate and formate . However, steric bulk from the BOC group or phenyl substituents may inhibit enzyme binding, necessitating studies on substrate tolerance using mutant strains or directed evolution.

Q. How do computational models predict the electronic effects of substituents on the pyridine ring’s aromaticity and reactivity?

- Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -OH) reduce pyridine’s aromaticity, increasing susceptibility to electrophilic attack. For 4-hydroxypyridine derivatives, frontier molecular orbital (FMO) analysis can identify reactive sites for functionalization .

Methodological Challenges and Data Contradictions

Q. Why do conflicting reports exist regarding the stability of the BOC group under basic conditions in pyridine derivatives?

- Discrepancies arise from solvent polarity and base strength. For instance, NaH in THF may cause partial deprotection, while milder bases like K₂CO₃ in DMF preserve the BOC group . Researchers should validate conditions using control experiments with model compounds.

Q. How should researchers address discrepancies in reported meta-cleavage pathways for 4-hydroxypyridine derivatives?

- Variability in microbial strains or abiotic conditions (e.g., pH, temperature) alters degradation pathways. For example, Achromobacter sp. hydroxylates 4-hydroxypyridine to 3,4-diols, while chemical oxidation may yield quinone-like structures . Comparative studies using isotopically labeled substrates are recommended to trace pathway divergence.

Safety and Handling

Q. What safety protocols are critical when handling 4-hydroxypyridine-based compounds?

- 4-Hydroxypyridine is a known irritant (skin, eyes, respiratory tract). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Tables: Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.